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The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral

replication. Unlike the rapidly mutating surface glycoproteins, hemagglutinin (HA) and

neuraminidase (NA), the conservation of NP makes it a prime target for inducing broad, cross-

reactive immunity. T-cell responses directed against conserved internal proteins are critical for

clearing viral infections and can provide heterosubtypic immunity.[1][2][3] This guide focuses on

the specific role of the amino acid region 266-274 of the influenza A NP as a key epitope in

eliciting cellular immune responses.

NP (266-274): An Immunodominant CD8+ T-Cell
Epitope
The nucleoprotein is a major target for both CD4+ and CD8+ T-cell responses in humans.[4][5]

Specific regions, or epitopes, of the protein are presented by Major Histocompatibility Complex

(MHC) molecules on the surface of infected cells to be recognized by T-cells. The peptide

sequence corresponding to amino acids 266-274 of the influenza A NP is a well-characterized,

immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs).[6][7]

This epitope is specifically presented by the human MHC class I molecule HLA-A03.[6] Upon
recognition of the NP (266-274)-HLA-A03 complex, specific CD8+ T-cells become activated.

These activated CTLs are crucial for host defense, as they can identify and eliminate virally

infected cells, thereby controlling the spread of the virus.[1] The magnitude and function of the
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NP-specific CD8+ T-cell response are critical determinants of heterosubtypic immunity and

correlate with reduced viral lung titers and lower morbidity in animal models.[1]

Quantitative Analysis of NP (266-274) Specific T-Cell
Responses
Quantifying the T-cell response to specific epitopes is essential for evaluating vaccine efficacy

and understanding correlates of protection. The frequency and function of NP (266-274)-

specific T-cells can be measured using several immunological assays. While specific

quantitative data for the NP (266-274) epitope is dispersed across various studies, the table

below summarizes typical measurements obtained for influenza-specific T-cell responses,

providing a framework for expected results.

Parameter Assay
Typical
Measurement
Range

Reference

Frequency of Antigen-

Specific T-Cells
IFN-γ ELISpot

50 - 500 Spot Forming

Units (SFU) per 106

PBMCs

[8]

Percentage of Specific

CD8+ T-Cells

MHC Class I Tetramer

Staining

0.1% - 5% of total

CD8+ T-cells post-

infection

[9][10]

Cytokine Production
Intracellular Cytokine

Staining (ICS)

1% - 10% of CD8+ T-

cells producing IFN-γ

upon peptide

stimulation

[9]

Cytotoxic Activity 51Cr Release Assay

20% - 60% specific

lysis of peptide-pulsed

target cells

[11]

Note: Values are representative and can vary significantly based on the individual's immune

history, the specific influenza strain, and the experimental conditions.
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Key Experimental Methodologies
The study of T-cell responses to epitopes like NP (266-274) relies on a set of core

immunological techniques. Detailed protocols for these key experiments are outlined below.

Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-

secreting cells at the single-cell level. It is commonly used to measure influenza-specific T-cell

responses.

Protocol:

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific

for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs), isolated from patient blood, are

added to the wells. A typical cell concentration is 200,000 to 400,000 cells per well.[8]

Antigen Stimulation: The NP (266-274) peptide is added to the wells at a final concentration

of 1-10 µg/mL to stimulate specific T-cells. A negative control (no peptide) and a positive

control (e.g., phytohemagglutinin) are included.

Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5%

CO2, allowing activated T-cells to secrete cytokines, which are captured by the antibodies on

the membrane.

Detection: A biotinylated detection antibody specific for a different epitope on the cytokine is

added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

Spot Development: A substrate is added that precipitates as a colored spot at the location of

the cytokine-secreting cell.

Analysis: The spots are counted using an automated ELISpot reader. Results are typically

expressed as Spot Forming Units (SFU) per million PBMCs.
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Intracellular Cytokine Staining (ICS) with Flow
Cytometry
ICS allows for the multiparametric analysis of individual T-cells, identifying their phenotype

(e.g., CD4+ or CD8+) and function (cytokine production) simultaneously.

Protocol:

Cell Stimulation: PBMCs are stimulated with the NP (266-274) peptide (1-10 µg/mL) for 6-12

hours. Co-stimulatory molecules (e.g., anti-CD28/CD49d) are often included.

Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is

added for the final 4-6 hours of incubation. This prevents the secreted cytokines from leaving

the cell, allowing them to accumulate in the cytoplasm.

Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface

markers (e.g., anti-CD3, anti-CD8, anti-CD4) to identify T-cell populations.

Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve their state,

followed by a permeabilization buffer which creates pores in the cell membrane.

Intracellular Staining: Fluorescently-labeled antibodies against intracellular cytokines (e.g.,

anti-IFN-γ, anti-TNF-α) are added and bind to the trapped cytokines.

Data Acquisition: Cells are analyzed on a flow cytometer. The data allows for the

quantification of the percentage of CD8+ T-cells that produce a specific cytokine in response

to the NP epitope.

MHC Class I Tetramer Staining
This technique directly visualizes and quantifies antigen-specific T-cells using recombinant

MHC molecules.

Protocol:

Tetramer Reagent: A tetrameric complex is created consisting of four identical MHC class I

molecules (in this case, HLA-A*03) each loaded with the NP (266-274) peptide. These
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complexes are linked by a streptavidin molecule, which is conjugated to a fluorochrome

(e.g., PE or APC).[10]

Cell Staining: PBMCs are incubated with the fluorescently-labeled NP (266-274)/HLA-A*03

tetramer reagent. The tetramer will bind with high avidity to the T-cell receptors (TCRs) on

CD8+ T-cells that are specific for this peptide-MHC combination.

Co-staining: Antibodies against cell surface markers like CD8 and CD3 are also added to

identify the T-cell population of interest.

Analysis: The stained cells are analyzed by flow cytometry. The percentage of CD8+ T-cells

that are positive for the tetramer represents the frequency of NP (266-274)-specific T-cells.

[10]

Visualizations: Pathways and Workflows
MHC Class I Antigen Presentation Pathway
The presentation of internal viral epitopes like NP (266-274) to CD8+ T-cells is a fundamental

process in antiviral immunity.
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Caption: MHC Class I presentation pathway for the influenza NP (266-274) epitope.

Experimental Workflow for ELISpot Assay
This diagram illustrates the sequential steps involved in performing an ELISpot assay to

quantify NP (266-274)-specific T-cells.
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Caption: Step-by-step workflow for an IFN-γ Enzyme-Linked Immunospot (ELISpot) assay.
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Logical Relationship: From Infection to Immune
Clearance
This diagram outlines the logical progression from a cell being infected with influenza A to its

eventual elimination by an NP (266-274)-specific cytotoxic T-lymphocyte.
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Caption: Logical flow of the CTL response to an influenza-infected cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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